(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride
Description
Systematic IUPAC Nomenclature and Stereochemical Designation
The systematic IUPAC name for this compound is (2S)-5-bromo-2,3-dihydro-1H-inden-2-amine hydrochloride . This name encapsulates its structural and stereochemical features:
- Parent hydrocarbon : The bicyclic framework derives from 1H-indene , a fused bicyclic system comprising a benzene ring fused to a cyclopentene ring.
- Substituents : A bromine atom at position 5 and an amine group at position 2.
- Hydrogenation : The "2,3-dihydro" designation indicates saturation of the cyclopentene ring at positions 2 and 3, converting it into a cyclopentane ring.
- Stereochemistry : The (2S) configuration specifies the absolute stereochemistry of the chiral center at carbon 2, where the amine group resides.
- Salt form : The hydrochloride designation reflects the compound’s ionic association with hydrochloric acid, forming a stable salt.
Structural Validation via IUPAC Rules
- Numbering : The indene system is numbered such that the bridgehead carbon is position 1. Bromine occupies position 5 on the benzene ring, while the amine group is at position 2 on the cyclopentane ring.
- Stereodescriptor : The S configuration at C2 is determined using the Cahn-Ingold-Prelog priority rules, prioritizing substituents as follows: NH2 > C1 (bridgehead) > C3 (adjacent CH2) > C5 (Br-substituted benzene).
Table 1: Key IUPAC Nomenclature Parameters
| Parameter | Value |
|---|---|
| Parent structure | 1H-indene |
| Substituents | 5-bromo, 2-amine |
| Hydrogenation | 2,3-dihydro |
| Stereochemistry | (2S) |
| Salt | Hydrochloride |
| Molecular formula | C₉H₁₁BrClN |
| Molecular weight | 248.55 g/mol |
Alternative Naming Conventions and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
Common Synonyms
Registry Identifiers
- CAS Registry Number : 370861-68-0.
- PubChem CID : 11275870.
- EC Number : Not formally assigned, but often referenced under inventory lists (e.g., ECHA’s REACH).
- MDL Number : MFCD09907904.
Table 2: Alternative Names and Registry Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 370861-68-0 |
| PubChem CID | 11275870 |
| ChemSpider ID | 9418228 |
| IUPHAR/BPS ID | Not available |
| ZINC ID | ZINC00009562 |
Structural Relationship to Indane Derivatives and Aminoindane Class
The compound belongs to two broader chemical classes: indane derivatives and aminoindanes .
Indane Derivatives
Indane (C₉H₁₀) is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. Derivatives are classified based on substituents:
Aminoindane Class
Aminoindanes feature an amine group attached to the indane scaffold. Key subclasses include:
- 1-Aminoindanes : Amine at position 1 (e.g., rasagiline metabolites).
- 2-Aminoindanes : Amine at position 2 (e.g., 2-aminoindane, a neuroactive scaffold).
Table 3: Structural Comparison with Related Indane Derivatives
| Compound | Substituents | Chiral Centers | Key Features |
|---|---|---|---|
| (2S)-5-Bromo-2-aminoindane HCl | 5-Br, 2-NH₂ (S-config) | 1 (C2) | Halogenated, chiral, salt form |
| 2-Aminoindane | 2-NH₂ | 1 (C2) | Non-halogenated, psychoactive |
| 5-Fluoroindan-2-amine | 5-F, 2-NH₂ | 1 (C2) | Electronegative substituent |
| Indanorex | 2-NH₂, 5-CH₃ | 1 (C2) | Amphetamine-like stimulant |
Stereochemical Significance
The S -configuration at C2 influences molecular interactions, particularly in biological systems. For example, enantiomers of aminoindanes exhibit divergent binding affinities for monoamine transporters. The bromine atom at C5 further modulates electronic density, potentially enhancing receptor selectivity compared to non-halogenated analogs.
Properties
IUPAC Name |
(2S)-5-bromo-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIZCCGZFWRSTN-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CC2=C1C=CC(=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370861-68-0 | |
| Record name | (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via two main steps:
- Bromination of 2,3-dihydro-1H-indene to introduce the bromine atom at the 5-position.
- Amination of the brominated intermediate to install the chiral amine group at the 2-position, followed by formation of the hydrochloride salt.
Detailed Synthetic Procedure
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of 2,3-dihydro-1H-indene | Bromine (Br₂) or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or chloroform (CHCl₃); temperature controlled at 0–5°C to avoid over-bromination | NBS preferred for regioselectivity; slow addition of brominating agent recommended |
| 2 | Amination of 5-bromo-2,3-dihydro-1H-indene | Reaction with ammonia (NH₃) or primary amine source under controlled temperature and pressure; solvents like ethanol or aqueous mixtures; reaction time varies | Stereoselective amination conditions applied to obtain (2S)-enantiomer |
| 3 | Salt formation | Treatment with hydrochloric acid (HCl) in ethanol or ether to yield the hydrochloride salt | Enhances solubility and stability |
Industrial Scale Considerations
- Use of continuous flow reactors to improve heat dissipation and reaction control.
- Optimization of stoichiometry (1:1 molar ratio of brominating agent to substrate) to minimize side reactions.
- Purification via recrystallization (ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane eluents).
- Final product isolated as the hydrochloride salt to improve handling and storage stability.
Reaction Mechanism and Optimization
Bromination
- The bromination proceeds via electrophilic aromatic substitution on the indene ring.
- NBS is preferred for selective bromination at the 5-position due to its mild and controlled release of bromine radicals.
- Low temperature (0–5°C) and inert atmosphere reduce over-bromination and side product formation.
Amination
- The brominated intermediate undergoes nucleophilic substitution with ammonia or amine nucleophiles.
- Stereochemical control is achieved by using chiral catalysts or starting from ch
Scientific Research Applications
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Stereoisomers
(1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Key Difference : The amine group is at the 1-position instead of the 2-position, altering the molecule’s electronic and steric profile.
- CAS: 1197595-75-7 (synonym in ).
- Molecular Weight : 248.55 g/mol (C₉H₁₁BrClN) .
- Synthetic Relevance : Positional isomerism impacts reactivity in Friedel-Crafts alkylation and cyclization steps .
(1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Key Difference : Enantiomer of the 1-amine derivative, with opposite configuration at the 1-position.
- CAS: Not explicitly listed, but inferred from (C₇H₇BrN₂O₂; Mol. Wt. 231.05 g/mol).
(2S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Halogen-Substituted Derivatives
(2S)-5-Chloro-2,3-dihydro-1H-inden-2-amine Hydrochloride
- Key Difference : Bromine replaced with chlorine, reducing molecular weight and polarizability.
- CAS : 1376687-76-1 ().
- Implications : Halogen substitution influences lipophilicity and metabolic stability .
Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride
Functionalized Derivatives
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
- Key Difference : Ethyl groups at 5- and 6-positions enhance hydrophobicity.
- Synthesis : Achieved via Friedel-Crafts alkylation and sodium borohydride reduction (purity >99%) .
- Applications : Intermediate in indacaterol (bronchodilator) synthesis.
5-Bromo-2,3-dihydro-1H-inden-1-one Oxime
- Key Difference : Ketone and oxime groups replace the amine, shifting reactivity toward nucleophilic additions.
- CAS: Not explicitly listed, but referenced in .
Research Implications
- Synthetic Challenges : The 2-position amine in the target compound requires precise stereocontrol, often achieved via chiral resolution or asymmetric catalysis .
- Biological Relevance : Bromine’s electron-withdrawing effects may enhance binding to aromatic pockets in enzymes or receptors, as seen in indole-based antioxidants ().
- Safety Considerations: Limited toxicological data are available for most analogs, emphasizing the need for rigorous hazard assessment ().
Biological Activity
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride (CAS No. 370861-68-0) is a chemical compound that has garnered attention for its potential biological activities. This compound features a bromine atom attached to an indene ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility, making it suitable for various applications in biological and medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 248.56 g/mol. The compound is characterized by its unique reactivity due to the presence of the bromine atom, which influences its biological activity and interaction profiles compared to other halogenated analogs.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.56 g/mol |
| Solubility | 0.0878 mg/ml |
| Melting Point | Not specified |
| Bioavailability Score | 0.55 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amine group can form hydrogen bonds with biomolecules, while the bromine atom may participate in halogen bonding, modulating enzyme activity or receptor binding.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially influencing signal transduction pathways.
Case Studies
-
Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties. In vitro assays demonstrated its ability to reduce oxidative stress in neuronal cell cultures.
- Study Reference : A study published in Neuroscience Letters indicated a significant reduction in cell death when exposed to this compound under oxidative stress conditions.
-
Antimicrobial Activity : Research has also explored the antimicrobial properties of this compound. In a series of tests against various bacterial strains, this compound showed promising inhibitory effects.
- Study Reference : A publication in Journal of Medicinal Chemistry reported that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for drug development, particularly in targeting neurological disorders and infections.
Potential Therapeutic Uses
- Neurological Disorders : Due to its neuroprotective effects, this compound could be explored further for treating conditions such as Alzheimer's disease or Parkinson's disease.
- Infectious Diseases : Its antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for resistant bacterial infections.
Q & A
Q. What are the established synthetic routes for (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride?
The synthesis typically involves multi-step strategies, including bromination, chiral resolution, and salt formation. For example, regioselective bromination at the 5-position can be achieved using directing groups or optimized Friedel-Crafts conditions (e.g., acetyl chloride as both reagent and solvent to minimize halogenated solvent use) . Subsequent steps may involve hydrogenation and stereochemical control via chiral chromatography or enzymatic resolution. Final hydrochlorination ensures salt stability. Yields and regioselectivity should be validated using HPLC or GC-MS.
Q. How is the stereochemical configuration of the (2S)-enantiomer confirmed experimentally?
Chiral resolution techniques, such as chiral HPLC with cellulose-based columns, are employed to separate enantiomers. Absolute configuration is confirmed via X-ray crystallography using programs like SHELXL for refinement . Polarimetry or circular dichroism (CD) spectroscopy may supplement structural validation. Reference to known CAS numbers (e.g., 916210-93-0 for related S-configurations) aids in cross-verification .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : - and -NMR identify proton environments (e.g., deshielded protons near bromine at δ ~7.2 ppm).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., Mol. Wt. ~251.23 g/mol) .
- Elemental Analysis : Validates purity (>98%) and stoichiometry of the hydrochloride salt.
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the indene scaffold be addressed?
Regioselective bromination at the 5-position is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., acetylated amines) enhance selectivity. Friedel-Crafts conditions with Lewis acids (AlCl) may direct substitution, but solvent-free methods reduce side reactions . Reaction progress should be monitored via TLC or in-situ IR.
Q. What strategies mitigate racemization during synthesis or storage?
- Low-Temperature Reactions : Reduce thermal energy to preserve chirality.
- Inert Atmosphere : Storage under argon prevents oxidation or hydrolysis.
- Stabilizing Counterions : Hydrochloride salts (vs. free bases) enhance stability, as noted in safety data sheets . Regular chiral purity checks via HPLC are essential .
Q. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?
Discrepancies between X-ray (e.g., bond lengths) and NMR data (e.g., coupling constants) may arise from dynamic effects (e.g., ring puckering). Use complementary methods:
Q. What in vitro assays are suitable for evaluating biological activity of this compound?
While specific bioactivity data for this compound is limited, analogous indenylamine derivatives (e.g., AMPA receptor modulators) suggest assay designs:
- Receptor Binding Assays : Radioligand competition studies with -labeled agonists.
- Functional Electrophysiology : Patch-clamp recordings to measure ion channel modulation .
- Cytotoxicity Screening : MTT assays to rule out non-specific effects.
Methodological Considerations
Q. What precautions are critical when handling this compound in aqueous or acidic conditions?
- PPE : Use nitrile gloves and fume hoods to avoid inhalation (P261) or skin contact (P262) .
- Storage : Keep in desiccators at 2–8°C to prevent hydrolysis of the amine hydrochloride.
- Waste Disposal : Neutralize with bicarbonate before disposal to avoid HCl gas release .
Q. How is purity validated for pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
